molecular formula C22H15Cl2N3O3S B3946354 2,4-dichloro-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

2,4-dichloro-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B3946354
M. Wt: 472.3 g/mol
InChI Key: ZFMVMEGKIINHNY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of 2,4-dichloro-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the benzoxazole ring, followed by the introduction of the 2,4-dichlorobenzamide moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis can break down the compound into its constituent parts, often using acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

  • 2,4-dichloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
  • 2,4-dichloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide

These compounds share structural similarities but may differ in their biological activities and applications

Properties

IUPAC Name

2,4-dichloro-N-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O3S/c1-29-15-6-2-12(3-7-15)21-26-18-11-14(5-9-19(18)30-21)25-22(31)27-20(28)16-8-4-13(23)10-17(16)24/h2-11H,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMVMEGKIINHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dichloro-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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2,4-dichloro-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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2,4-dichloro-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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2,4-dichloro-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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2,4-dichloro-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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2,4-dichloro-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

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